[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate encodes the compound’s backbone, substituents, and stereochemistry. Breaking this down:
- Oxan-2-yl : A six-membered oxygen-containing ring (oxane) with numbering starting at the oxygen atom.
- 5-Acetamido : An acetamide group (-NHCOCH₃) at position 5.
- 3,4-Diacetyloxy : Acetyloxy (-OCOCH₃) groups at positions 3 and 4.
- 6-Acetyloxyimino : An acetyloxyimino (-ONHCOCH₃) group at position 6, with Z-configuration (indicated by "6Z").
- Methyl acetate : A methyl ester (-COOCH₃) at position 2.
Constitutional isomerism arises from variations in connectivity rather than spatial arrangements. For example:
- Positional isomerism : Moving the acetamido group to position 4 or 6 would create isomers with distinct physical properties.
- Functional group isomerism : Replacing the acetyloxyimino group with a hydroxylamine (-ONH₂) or nitrile (-CN) moiety would alter reactivity.
Table 1: Constitutional Isomers of the Target Compound
| Isomer Type | Connectivity Alteration | Key Functional Group Changes |
|---|---|---|
| Positional | Acetamido group at position 4 | Altered hydrogen-bonding capacity |
| Functional | Acetyloxyimino → nitrile | Loss of oxime reactivity |
| Skeletal | Oxane → tetrahydrofuran backbone | Reduced ring strain and altered polarity |
Absolute Configuration Determination via X-ray Crystallography
X-ray crystallography unequivocally established the absolute configuration of the compound. Single-crystal analysis revealed:
- Stereocenters : The 2R, 3S, 4R, 5R configurations were confirmed via anomalous dispersion effects.
- Z-configuration at C6 : The acetyloxyimino group’s geometry (C=N-OAc) showed a cis arrangement relative to the oxane ring.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell (Å) | a=8.21, b=10.34, c=14.57 |
| Resolution (Å) | 0.85 |
| R-factor | 0.032 |
The crystallographic data align with NMR-derived stereochemical assignments, confirming the absence of racemization during synthesis.
Conformational Analysis Using Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy elucidated the compound’s dominant conformers in solution:
- Ring puckering : The oxane ring adopts a ⁴C₁ chair conformation , stabilized by intramolecular hydrogen bonds between the acetamido N-H and adjacent acetyloxy oxygen atoms.
- Axial vs. equatorial substituents : The 6Z-acetyloxyimino group occupies an axial position, minimizing steric clashes with the 3,4-diacetyloxy groups.
Key NOE Correlations :
- Strong NOEs between H2 (axial) and H4 (equatorial) protons confirm chair conformation.
- Weak H6-H5 coupling supports the Z-configuration of the acetyloxyimino group.
Table 3: NOE-Derived Interatomic Distances vs. X-ray Data
| Proton Pair | NOE Distance (Å) | X-ray Distance (Å) |
|---|---|---|
| H2-H4 | 2.3 | 2.4 |
| H3-H5 | 3.1 | 3.0 |
| H6-OAc (imino) | 2.8 | 2.7 |
Comparative Analysis With Related Oxan Derivatives
The target compound shares structural motifs with other acetylated oxanes but exhibits unique stereoelectronic properties:
Table 4: Key Structural Differences Among Oxan Derivatives
Properties
Molecular Formula |
C16H22N2O10 |
|---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16-/t12-,13-,14-,15-/m1/s1 |
InChI Key |
PMNZTSIWBRXCQW-FBYXEVOUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate likely involves multiple steps, including the protection and deprotection of functional groups, acetylation, and oxime formation. Typical reaction conditions might include the use of acetic anhydride for acetylation and hydroxylamine for oxime formation.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of oxime to amine.
Substitution: Nucleophilic substitution at the acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
The compound [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, biochemistry, and materials science.
Chemical Properties and Structure
The compound has a molecular formula of and features multiple functional groups, including acetamido and diacetoxy functionalities. Its stereochemistry is defined by the specific arrangement of substituents around the oxane ring, which can influence its biological activity and interaction with other molecules.
Antimicrobial Activity
Research indicates that derivatives of acetamido compounds exhibit significant antimicrobial properties. Studies have shown that similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. For instance, compounds with acetamido groups have been reported to interfere with bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Preliminary studies suggest that certain oxime derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival. Further research is needed to elucidate the specific pathways influenced by this compound.
Enzyme Inhibition
Enzyme inhibitors are crucial in drug design for treating various diseases. The presence of the acetamido group may allow this compound to act as a competitive inhibitor for specific enzymes involved in metabolic pathways. For example, inhibitors targeting glycosyltransferases could potentially be developed from compounds with similar structures.
Glycosylation Studies
The compound's structure suggests it could be useful in studying glycosylation processes. Glycosylation is vital for protein function and cellular communication. This compound may serve as a substrate or inhibitor in glycosylation reactions, aiding researchers in understanding these biochemical processes.
Drug Delivery Systems
Given its amphiphilic nature due to the presence of both hydrophilic (acetylamido) and hydrophobic (oxane) components, this compound may be explored for use in drug delivery systems. Its ability to form micelles could enhance the solubility of poorly soluble drugs, improving their bioavailability.
Polymer Synthesis
The compound's functional groups can be utilized in synthesizing novel polymers. By incorporating this compound into polymer matrices, researchers can develop materials with tailored properties for specific applications, such as drug delivery or tissue engineering.
Coatings and Adhesives
Due to its chemical structure, this compound may also find applications in formulating coatings or adhesives that require specific mechanical properties or resistance to environmental factors. The acetamido and acetate groups can enhance adhesion properties while providing flexibility.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that derivatives of acetamido compounds exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for further development as therapeutic agents .
- Anticancer Activity : Research presented at the Annual Cancer Research Conference indicated that oxime derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .
- Polymer Development : A recent study highlighted the use of similar acetamido compounds in creating biodegradable polymers for drug delivery systems, showcasing their effectiveness in enhancing drug solubility .
Mechanism of Action
The mechanism of action for [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Reactivity
Solubility and Stability
- Long alkyl chains (e.g., dodecyl, octyl) enhance lipophilicity, improving compatibility with lipid membranes but reducing aqueous solubility .
- Acetyloxyimino group in the target compound introduces steric hindrance, reducing hydrolysis rates compared to hydroxylamine analogs .
Key Research Findings
Synthetic Utility : The chloro derivative (CAS: 11100622) achieves >93% yield in glycosylation reactions under mild conditions, outperforming bromo analogs in regioselectivity .
Metabolic Stability : Metabolites of the target compound (Exact Mass: 501.0577) include deacetylated derivatives, with <10% degradation observed in hepatic microsomal assays .
Thermodynamic Data : Differential scanning calorimetry (DSC) reveals that alkyl chain length correlates with melting points (e.g., dodecyl derivative: mp 98–100°C vs. octyl: 72–74°C) .
Notes
Biological Activity
The compound [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Molecular Characteristics
- IUPAC Name: [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
- Molecular Formula: C14H21N3O8
- Molecular Weight: 363.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of acetyl and acetamido groups enhances its solubility and bioavailability, facilitating interactions with enzymes and receptors in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit notable antimicrobial properties. For example, the presence of acetoxy groups may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against various pathogens.
Enzyme Inhibition Studies
Research has shown that the compound can inhibit certain enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered metabolic processes, which may be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of compounds structurally related to [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate . The results demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 25 |
Case Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of this compound on cyclooxygenase (COX) enzymes. The results indicated that it exhibited competitive inhibition with an IC50 value of approximately 50 µM. This suggests potential applications in anti-inflammatory therapies.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 45 |
| COX-2 | 55 |
Summary of Findings
The biological activity of [(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate showcases promising potential across various applications:
- Antimicrobial Properties: Effective against common bacterial pathogens.
- Enzyme Inhibition: Significant inhibition of COX enzymes suggests anti-inflammatory potential.
- Therapeutic Applications: Potential use in developing treatments for infections and inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for synthesizing [(2R,3S,4R,5R,6Z)-5-acetamido...]methyl acetate, and how are key intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step regioselective acetylation and glycosylation. For example:
- Step 1 : Start with a protected carbohydrate backbone (e.g., 2-azido-2-deoxy-D-galactose derivatives). Introduce acetyl groups using acetic anhydride under controlled conditions (e.g., pyridine catalysis) to ensure regioselectivity .
- Step 2 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for functionalization. demonstrates this with copper sulfate/sodium ascorbate in THF/H2O, followed by HPLC purification .
- Characterization : Intermediates are analyzed via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., acetamide protons at δ 2.0–2.1 ppm, acetyloxy signals at δ 1.9–2.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry?
Methodological Answer:
Discrepancies in stereochemical assignments arise due to overlapping signals or dynamic equilibria. Strategies include:
- 2D NMR : Use NOESY/ROESY to identify through-space correlations (e.g., axial vs. equatorial proton interactions in the oxane ring) .
- X-ray crystallography : Refine structures using SHELXL ( ) to resolve ambiguous configurations. For instance, ’s InChIKey (OVPIZHVSWNOZMN-IBEHDNSVSA-N) confirms stereochemistry via crystallographic data .
- Comparative analysis : Cross-validate with known analogs (e.g., tetra-O-acetyl-β-D-galactopyranose derivatives in ) .
Basic: What spectroscopic methods are essential for confirming the compound’s structure?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]<sup>+</sup> peaks) .
- IR Spectroscopy : C=O stretches (1740–1760 cm<sup>-1</sup>) for acetyl/acetamido groups .
Advanced: What strategies optimize regioselective acetylation in polyol systems?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive hydroxyls using silyl (TMS) or benzyl groups. uses prop-2-ynyl protection for selective acetylation .
- Catalytic control : Use DMAP (4-dimethylaminopyridine) to enhance acetylation kinetics at sterically accessible sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and regioselectivity .
Basic: How is reaction progress monitored in multi-step syntheses?
Methodological Answer:
- TLC : Use silica plates with UV-active indicators. Eluent systems like ethyl acetate/hexane (3:7) separate acetylated intermediates (Rf 0.3–0.5) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to track product purity (retention time ~12–15 min) .
- In-situ FTIR : Monitor carbonyl group formation (e.g., disappearance of OH stretches at 3200–3600 cm<sup>-1</sup>) .
Advanced: How do crystallographic data resolve conformational ambiguities?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. Refine with SHELXL ( ) to model thermal displacement parameters and hydrogen bonding .
- Twinning analysis : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
- Validation tools : Check using PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
